tert-butyl N-[3-(methylamino)cyclobutyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(methylamino)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-7(6-8)11-4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNDOUJOQHVZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(methylamino)cyclobutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, typically in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: tert-butyl N-[3-(methylamino)cyclobutyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals .
Industry: Industrially, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclobutane Ring
Compound A : tert-Butyl N-[3-(2-Aminoethyl)cyclobutyl]carbamate
- CAS : 1032684-85-7
- Molecular Formula : C₁₁H₂₂N₂O₂
- Key Differences: Substituent: 2-Aminoethyl group instead of methylamino. Applications: Used in peptide coupling and as a precursor for polyamine derivatives .
Compound B : tert-Butyl N-[3-(Hydroxymethyl)cyclobutyl]carbamate
- CAS : 142733-64-0
- Molecular Formula: C₁₀H₁₉NO₃
- Key Differences: Substituent: Hydroxymethyl group replaces methylamino. Impact: Enhanced hydrophilicity (logP reduction) and utility in prodrug design or conjugation chemistry .
Ring Size and Stereochemical Variations
Compound C : tert-Butyl N-[(1S,3R)-3-(Methylamino)cyclopentyl]carbamate
- CAS : 1821739-64-3
- Molecular Formula : C₁₁H₂₂N₂O₂
- Key Differences :
Compound D : tert-Butyl N-[cis-3-(Methylamino)cyclobutyl]carbamate
Functional Group Modifications
Compound E : tert-Butyl N-[3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate
- CAS: Not listed
- Molecular Formula : C₁₃H₂₀N₄O₂
- Key Differences :
Compound F : tert-Butyl N-(3-Chlorosulfonylcyclobutyl)carbamate
Comparative Data Table
Biological Activity
tert-butyl N-[3-(methylamino)cyclobutyl]carbamate, with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (3-(methylamino)cyclobutyl)carbamate
- CAS Number : 1507172-39-5
The compound features a tert-butyl group, a cyclobutyl ring, and a methylamino substituent. This unique structure contributes to its distinct chemical behavior and biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction leads to changes in biochemical pathways and cellular processes, which are crucial for its potential therapeutic effects.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes, which can be pivotal in therapeutic applications.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in various physiological responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| tert-butyl N-[3-(methylamino)propyl]carbamate | Similar alkyl chain | Moderate enzyme inhibition |
| tert-butyl N-[3-(methylamino)cyclopropyl]carbamate | Cyclopropyl instead of cyclobutyl | Lower binding affinity |
| tert-butyl N-[3-(methylamino)cyclopentyl]carbamate | Cyclopentyl structure | Enhanced receptor interaction |
The cyclobutyl structure imparts distinct steric and electronic properties compared to its analogs with different ring sizes, influencing its reactivity and interaction with biological targets.
Case Studies and Research Findings
- Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promising results in modulating enzyme activity related to cancer metabolism.
- Receptor Binding Affinity : Research utilizing radiolabeled versions of the compound has indicated significant binding affinity to certain receptors implicated in neurological disorders. This suggests potential therapeutic applications in treating conditions such as depression or anxiety disorders.
- Toxicological Assessments : Preliminary assessments indicate low toxicity levels when administered at therapeutic doses, making it a candidate for further development in pharmacological applications .
Q & A
Q. What are the common synthetic routes for tert-butyl N-[3-(methylamino)cyclobutyl]carbamate?
- Methodological Answer : The synthesis typically involves carbamate formation via reaction of a cyclobutylamine precursor with tert-butyl chloroformate (Boc-Cl) or di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:
- Step 1 : React 3-(methylamino)cyclobutanol with Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Key Parameters : Temperature (0–25°C), reaction time (2–12 h), and stoichiometric ratios (1:1.2 amine:Boc₂O) .
Table 1 : Comparison of Synthetic Methods
| Solvent | Base | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| DCM | TEA | 78 | >95% | |
| THF | NaOH | 65 | 90% |
Q. How is the purity of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate assessed?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min .
- NMR : Confirm absence of residual solvents (e.g., DCM at δ 5.3 ppm) and verify Boc-group protons (δ 1.4 ppm, singlet) .
- Mass Spectrometry : ESI-MS expected [M+H]⁺ = 229.2 g/mol .
Q. What spectroscopic techniques are used for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolve cyclobutyl ring conformation and Boc-group orientation using SHELX software (e.g., SHELXL for refinement) .
- IR Spectroscopy : Identify carbamate C=O stretch at ~1680–1720 cm⁻¹ .
Advanced Research Questions
Q. How can reaction yields be optimized for carbamate formation?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reactivity vs. THF .
- Base Strength : Use TEA over weaker bases (e.g., NaHCO₃) to accelerate deprotonation .
- Temperature Control : Slow addition of Boc₂O at 0°C minimizes side reactions (e.g., over-Boc protection) .
- Workflow : Employ continuous flow reactors for scalable synthesis (>90% yield reported industrially) .
Q. How to resolve discrepancies in NMR data during structural analysis?
- Methodological Answer :
- Case Study : If methylamino proton signals (δ 2.8–3.1 ppm) overlap with solvent peaks:
Use deuterated DMSO-d₆ to shift residual water signals.
Perform 2D NMR (HSQC, HMBC) to assign cyclobutyl CH₂ groups .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
Q. What strategies are effective for studying biological activity?
- Methodological Answer :
- Enzyme Assays : Use as a substrate/inhibitor in serine hydrolase assays (e.g., porcine liver esterase) .
- Protocol : Incubate compound (1 mM) with enzyme in pH 7.4 buffer; monitor hydrolysis via UV-Vis (λ = 405 nm) .
- Structure-Activity Relationship (SAR) : Modify the cyclobutyl or methylamino group and evaluate anti-inflammatory activity (IC₅₀ vs. indomethacin) .
Table 2 : Biological Activity Screening
| Modification Site | Assay Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Methylamino group | Esterase inhibition | 12.3 | |
| Cyclobutyl ring | Anti-inflammatory | 45.7 |
Q. How to address low stability during storage?
- Methodological Answer :
- Storage Conditions : Keep at –20°C under argon; avoid prolonged exposure to moisture (degradation via carbamate hydrolysis) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Data Contradiction & Advanced Analysis
Q. How to interpret conflicting mass spectrometry and elemental analysis data?
- Methodological Answer :
- Scenario : Observed [M+H]⁺ = 230.3 (vs. theoretical 229.2).
- Hypothesis : Sodium adduct formation (add 0.1% formic acid to ESI source to suppress).
- Action : Repeat analysis with HRMS (resolution >30,000) to confirm molecular formula .
Q. What computational methods support conformational analysis of the cyclobutyl ring?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level; compare strain energy with cyclohexyl analogs (cyclobutyl strain ~25 kcal/mol higher) .
- MD Simulations : Simulate ring puckering dynamics in aqueous solution (AMBER force field) .
Application in Medicinal Chemistry
Q. How to design derivatives for improved pharmacokinetics?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (measured via shake-flask method) .
- Prodrug Strategy : Replace Boc-group with enzymatically cleavable motifs (e.g., p-nitrophenyl ester) .
Table 3 : Derivative Properties
| Derivative | logP | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Parent Compound | 1.8 | 0.5 | |
| Hydroxyl-modified | 1.2 | 2.1 |
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
